(3-Ethoxycyclobutyl)hydrazine hydrochloride
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Overview
Description
(3-Ethoxycyclobutyl)hydrazine hydrochloride is an organic compound with the chemical formula C6H15ClN2O. It is a derivative of hydrazine, featuring a cyclobutyl ring substituted with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride typically involves the reaction of cyclobutyl hydrazine with ethyl alcohol under acidic conditions. The process can be summarized as follows:
- The reaction mixture is subjected to acidic conditions to facilitate the formation of the hydrochloride salt.
- The product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form .
Cyclobutyl hydrazine: is reacted with .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxycyclobutyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The ethoxy group or the hydrazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can produce a variety of substituted hydrazines .
Scientific Research Applications
(3-Ethoxycyclobutyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (3-Ethoxycyclobutyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutyl hydrazine: A precursor in the synthesis of (3-Ethoxycyclobutyl)hydrazine hydrochloride.
Ethoxycyclobutane: A structurally similar compound without the hydrazine moiety.
Hydrazine derivatives: Such as phenylhydrazine and methylhydrazine, which have different substituents on the hydrazine group
Uniqueness: this compound is unique due to its specific combination of a cyclobutyl ring and an ethoxy group attached to the hydrazine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H15ClN2O |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(3-ethoxycyclobutyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-2-9-6-3-5(4-6)8-7;/h5-6,8H,2-4,7H2,1H3;1H |
InChI Key |
XJTFNTGYARJQGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)NN.Cl |
Origin of Product |
United States |
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